4,6-Dibromo-2-(3-iodophenyl)-1,3-benzoxazol-5-amine
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Overview
Description
4,6-Dibromo-2-(3-iodophenyl)-1,3-benzoxazol-5-amine is a heterocyclic compound that contains bromine, iodine, and nitrogen atoms within its structure. This compound is part of the benzoxazole family, which is known for its diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromo-2-(3-iodophenyl)-1,3-benzoxazol-5-amine typically involves the following steps:
Bromination: The starting material, 2-(3-iodophenyl)-1,3-benzoxazole, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates .
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-2-(3-iodophenyl)-1,3-benzoxazol-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can be used under controlled conditions.
Major Products
The major products formed from these reactions include various substituted benzoxazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
4,6-Dibromo-2-(3-iodophenyl)-1,3-benzoxazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2-(3-iodophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dibromo-2-(3-chlorophenyl)-1,3-benzoxazol-5-amine
- 4,6-Dibromo-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine
- 4,6-Dibromo-2-(3-methylphenyl)-1,3-benzoxazol-5-amine
Uniqueness
4,6-Dibromo-2-(3-iodophenyl)-1,3-benzoxazol-5-amine is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and biological activity compared to its analogs. The combination of these halogens allows for versatile chemical modifications and enhances its potential in various applications .
Properties
IUPAC Name |
4,6-dibromo-2-(3-iodophenyl)-1,3-benzoxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Br2IN2O/c14-8-5-9-12(10(15)11(8)17)18-13(19-9)6-2-1-3-7(16)4-6/h1-5H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPCHCMBWCKGKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C2=NC3=C(C(=C(C=C3O2)Br)N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Br2IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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